molecular formula C9H12ClNO3 B12947172 Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride

Cat. No.: B12947172
M. Wt: 217.65 g/mol
InChI Key: GSDJCBXGPLYPKI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-2-(pyridin-4-yl)acetate.

    Reduction: Formation of ethyl 2-hydroxy-2-(piperidin-4-yl)acetate.

    Substitution: Formation of ethyl 2-chloro-2-(pyridin-4-yl)acetate.

Scientific Research Applications

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-pyridylacetate: Similar structure but lacks the hydroxyl group.

    Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the hydroxyl group at a different position on the pyridine ring.

Uniqueness

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-3-5-10-6-4-7;/h3-6,8,11H,2H2,1H3;1H

InChI Key

GSDJCBXGPLYPKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=NC=C1)O.Cl

Origin of Product

United States

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